molecular formula C15H25BN2O2S B6342346 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester CAS No. 1315352-38-5

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

Cat. No.: B6342346
CAS No.: 1315352-38-5
M. Wt: 308.3 g/mol
InChI Key: DURAMTWFPKXACZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(3-Methylpiperidin-1-yl)thiazole with a boronic acid derivative under specific conditions. One common method involves the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is unique due to its specific structure, which combines a piperidine ring with a thiazole moiety and a boronic ester group. This unique combination imparts distinct reactivity and stability, making it particularly useful in Suzuki–Miyaura coupling reactions and other organic transformations .

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O2S/c1-11-7-6-8-18(9-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURAMTWFPKXACZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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